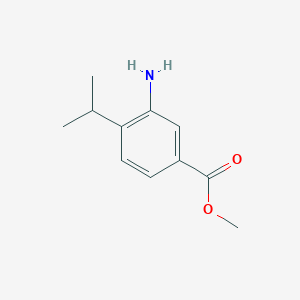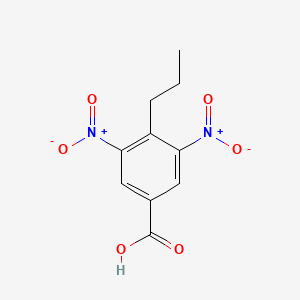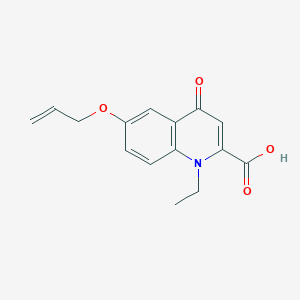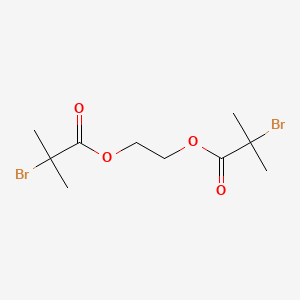![molecular formula C13H27NO3 B3050356 [2-(hydroxymethyl)-2-methylpentyl] N-pentylcarbamate CAS No. 25384-36-5](/img/structure/B3050356.png)
[2-(hydroxymethyl)-2-methylpentyl] N-pentylcarbamate
概要
説明
[2-(hydroxymethyl)-2-methylpentyl] N-pentylcarbamate: is an organic compound that belongs to the class of carbamates. Carbamates are widely known for their applications in various fields, including agriculture, pharmaceuticals, and industrial chemistry. This compound, in particular, has unique structural features that make it an interesting subject for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(hydroxymethyl)-2-methylpentyl] N-pentylcarbamate typically involves the reaction of 2-(hydroxymethyl)-2-methylpentanol with N-pentyl isocyanate. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:
Starting Materials: 2-(hydroxymethyl)-2-methylpentanol and N-pentyl isocyanate.
Reaction Conditions: The reaction is usually performed in an inert solvent such as dichloromethane or toluene, at a temperature range of 0-25°C. A catalyst such as triethylamine may be used to facilitate the reaction.
Purification: The product is purified by recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems ensures consistent quality and efficiency in production.
化学反応の分析
Types of Reactions
Oxidation: [2-(hydroxymethyl)-2-methylpentyl] N-pentylcarbamate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. The primary product of oxidation is the corresponding carbamate acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur, where the carbamate group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carbamate acid.
Reduction: Corresponding alcohol.
Substitution: Various substituted carbamates depending on the nucleophile used.
科学的研究の応用
[2-(hydroxymethyl)-2-methylpentyl] N-pentylcarbamate: has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a valuable tool in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is also used in the development of enzyme inhibitors.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases. Its carbamate structure is known to interact with biological targets, making it a promising compound for drug development.
Industry: In the industrial sector, it is used in the production of polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of [2-(hydroxymethyl)-2-methylpentyl] N-pentylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction is crucial in its biological activities, such as antimicrobial and enzyme inhibition properties. The pathways involved include the inhibition of key enzymes in microbial metabolism, leading to the disruption of cellular processes.
類似化合物との比較
[2-(hydroxymethyl)-2-methylpentyl] N-pentylcarbamate: can be compared with other carbamates such as:
Methylcarbamate: A simpler carbamate with a single methyl group. It is less complex and has different reactivity and applications.
Ethylcarbamate: Another simple carbamate with an ethyl group. It is known for its use in the synthesis of pharmaceuticals.
Phenylcarbamate: Contains a phenyl group, making it more aromatic and suitable for different applications compared to aliphatic carbamates.
The uniqueness of This compound lies in its branched structure and the presence of both hydroxymethyl and pentyl groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
[2-(hydroxymethyl)-2-methylpentyl] N-pentylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO3/c1-4-6-7-9-14-12(16)17-11-13(3,10-15)8-5-2/h15H,4-11H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDYTMFOTKUYDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)OCC(C)(CCC)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70948223 | |
| Record name | 2-(Hydroxymethyl)-2-methylpentyl hydrogen pentylcarbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70948223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25384-36-5 | |
| Record name | Carbamic acid, pentyl-, 2-(hydroxymethyl)-2-methylpentyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025384365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Hydroxymethyl)-2-methylpentyl hydrogen pentylcarbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70948223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-[hydroxy(phenyl)methyl]butanoate](/img/structure/B3050273.png)

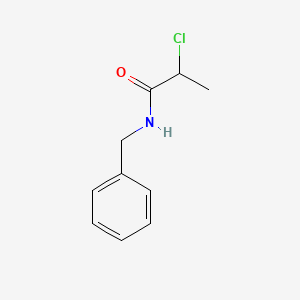


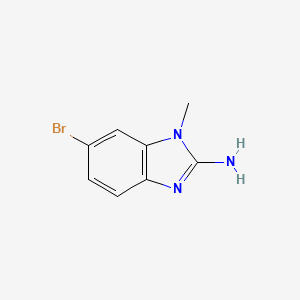
![Isoxazole, 3-[3-bromo-2-methyl-6-(methylsulfonyl)phenyl]-4,5-dihydro-](/img/structure/B3050283.png)
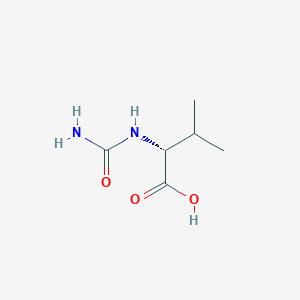
![2-[5-(oxiran-2-yl)pentyl]oxirane](/img/structure/B3050287.png)
